

A Comparative Spectroscopic Analysis of 3,3-Dimethyl-1-butanol and Its Isomers

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Compound of Interest

Compound Name: 3,3-Dimethyl-1-butanol

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This guide provides a detailed spectroscopic comparison of **3,3-Dimethyl-1-butanol** and its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document outlines the distinguishing features in the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of these compounds. The objective is to furnish a clear, data-driven framework for the identification and differentiation of these C₆H₁₄O alcohol isomers.

Introduction to Isomer Differentiation

3,3-Dimethyl-1-butanol is a primary alcohol with a neopentyl-like carbon skeleton. Its isomers, which share the same molecular formula (C₆H₁₄O) but differ in the arrangement of atoms, exhibit unique physical and chemical properties.^[1] These structural nuances are effectively elucidated by spectroscopic techniques, which probe the vibrational and electronic properties of molecules, the chemical environment of their nuclei, and their fragmentation patterns upon ionization. This guide focuses on comparing **3,3-Dimethyl-1-butanol** with its secondary isomer, 3,3-Dimethyl-2-butanol, a straight-chain primary alcohol, Hexan-1-ol, and a tertiary alcohol, 2-Methyl-2-pentanol, to highlight the distinct spectral fingerprints arising from variations in hydroxyl group placement and carbon chain branching.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **3,3-Dimethyl-1-butanol** and selected isomers.

Infrared (IR) Spectroscopy Data

IR spectroscopy reveals the characteristic vibrational frequencies of functional groups. For alcohols, the O-H and C-O stretching bands are particularly diagnostic. The O-H stretch typically appears as a broad band due to hydrogen bonding, while the C-O stretch position can help distinguish between primary, secondary, and tertiary alcohols.^[2]

Compound	O-H Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)
3,3-Dimethyl-1-butanol	~3330 (broad)	~1045	~2870-2960
3,3-Dimethyl-2-butanol	~3350 (broad)	~1100	~2870-2960
Hexan-1-ol	~3330 (broad)	~1058	~2870-2960
2-Methyl-2-pentanol	~3400 (broad)	~1150	~2870-2960

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The chemical shift (δ) of the proton attached to the oxygen-bearing carbon is a key indicator of the alcohol type (primary, secondary, or tertiary).

Compound	Key ^1H Chemical Shifts (δ , ppm in CDCl_3)
3,3-Dimethyl-1-butanol	~ 3.7 (t, 2H, $-\text{CH}_2\text{OH}$), ~ 1.5 (t, 2H, $-\text{C}(\text{CH}_3)_3-\text{CH}_2-$), ~ 0.9 (s, 9H, $-\text{C}(\text{CH}_3)_3$), ~ 1.3 (s, 1H, $-\text{OH}$)
3,3-Dimethyl-2-butanol	~ 3.5 (q, 1H, $-\text{CHOH}-$), ~ 1.1 (d, 3H, $-\text{CHOH}-\text{CH}_3$), ~ 0.9 (s, 9H, $-\text{C}(\text{CH}_3)_3$), ~ 1.6 (s, 1H, $-\text{OH}$) [3] [4]
Hexan-1-ol	~ 3.6 (t, 2H, $-\text{CH}_2\text{OH}$), ~ 1.6 (quint, 2H, $-\text{CH}_2\text{CH}_2\text{OH}$), ~ 1.3 (m, 6H, $-(\text{CH}_2)_3-$), ~ 0.9 (t, 3H, $-\text{CH}_3$) [5] [6]
2-Methyl-2-pentanol	~ 1.4 (m, 4H, $-\text{CH}_2\text{CH}_2-$), ~ 1.2 (s, 6H, $-\text{C}(\text{CH}_3)_2\text{OH}$), ~ 0.9 (t, 3H, $-\text{CH}_2\text{CH}_3$), ~ 1.3 (s, 1H, $-\text{OH}$) [7] [8]

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

^{13}C NMR spectroscopy details the carbon framework of the molecule. The chemical shift of the carbon atom bonded to the hydroxyl group is highly indicative of the substitution pattern.

Compound	Key ^{13}C Chemical Shifts (δ , ppm in CDCl_3)
3,3-Dimethyl-1-butanol	~ 61.0 ($-\text{CH}_2\text{OH}$), ~ 45.0 ($-\text{C}(\text{CH}_3)_3-\text{CH}_2-$), ~ 30.0 ($-\text{C}(\text{CH}_3)_3$), ~ 29.5 ($-\text{C}(\text{CH}_3)_3$)
3,3-Dimethyl-2-butanol	~ 75.6 ($-\text{CHOH}-$), ~ 34.9 ($-\text{C}(\text{CH}_3)_3$), ~ 25.5 ($-\text{C}(\text{CH}_3)_3$), ~ 17.9 ($-\text{CHOH}-\text{CH}_3$) [3]
Hexan-1-ol	~ 62.8 ($-\text{CH}_2\text{OH}$), ~ 32.8 , ~ 31.8 , ~ 25.6 , ~ 22.7 , ~ 14.1 ($-\text{CH}_3$) [9]
2-Methyl-2-pentanol	~ 71.0 ($-\text{COH}$), ~ 46.5 ($-\text{CH}_2-$), ~ 29.2 ($-\text{C}(\text{CH}_3)_2\text{OH}$), ~ 17.7 ($-\text{CH}_2\text{CH}_3$), ~ 14.7 ($-\text{CH}_2\text{CH}_3$) [7]

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) fragments molecules in predictable ways. Alcohols commonly undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O). The resulting fragment ions (m/z) are characteristic of the isomer's structure.

Compound	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
3,3-Dimethyl-1-butanol	102 (low abundance)	57 (base peak, [M - C ₂ H ₅ O] ⁺ , t-butyl cation), 71, 43[10]
3,3-Dimethyl-2-butanol	Not observed	57 (base peak, [M - C ₂ H ₅ O] ⁺ , t-butyl cation), 87 [M - CH ₃] ⁺ , 45 [CH ₃ CHO H] ⁺ [3][11]
Hexan-1-ol	Not observed	56 (base peak, [M - H ₂ O - C ₂ H ₄] ⁺), 43, 84 [M - H ₂ O] ⁺ [12]
2-Methyl-2-pentanol	Not observed	59 (base peak, [M - C ₃ H ₇] ⁺ , alpha-cleavage), 73 [M - C ₂ H ₅] ⁺ [13]

Experimental Protocols

The data presented were obtained using standard analytical methodologies as detailed below.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR)
- Instrument: FTIR spectrometer equipped with a diamond ATR crystal.
- Sample Preparation: A single drop of the neat liquid alcohol was placed directly onto the clean, dry ATR crystal.[14]
- Data Acquisition: The spectrum was recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean, empty crystal was acquired prior to sample analysis and automatically subtracted from the sample spectrum.[15] Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

- Data Processing: The resulting spectrum was analyzed for the position and characteristics of key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Approximately 10-20 mg of the alcohol was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.^[16] The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: A standard one-pulse experiment was performed. Key parameters included a 90° pulse width, a relaxation delay of at least 5 times the longest T_1 , and a spectral width covering the range of -1 to 12 ppm.^[17]
- $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition: A proton-decoupled experiment was performed. Key parameters included a 90° pulse width, a sufficient relaxation delay, and a spectral width covering the range of 0 to 220 ppm.
- Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

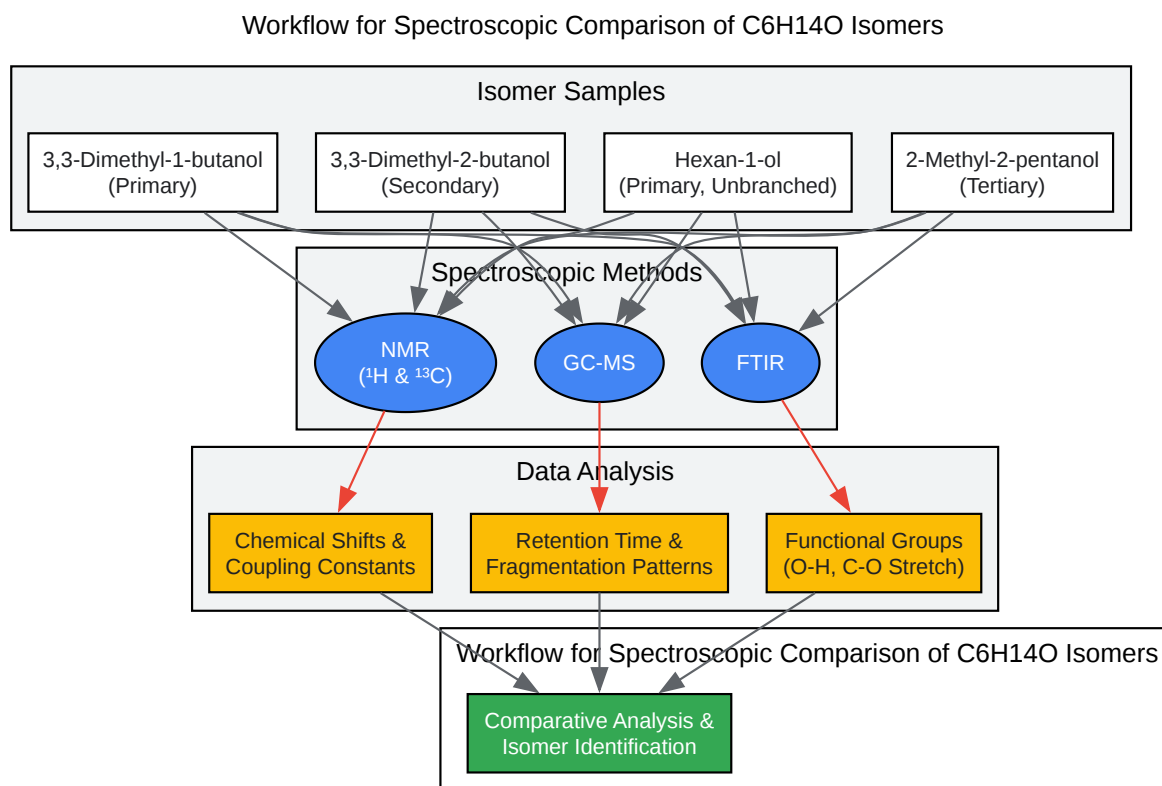
Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: The neat alcohol was diluted 1000-fold in a suitable solvent (e.g., dichloromethane or methanol). An internal standard can be added for quantitative analysis.^[18]
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Inlet Temperature: 250°C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 200°C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Source Temperature: 230°C.
- Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the compound, and the mass spectrum corresponding to that peak was analyzed for its molecular ion and fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the workflow for the comparative spectroscopic analysis of the C₆H₁₄O isomers.



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Caption: Analytical workflow for isomer differentiation.

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